Cas no 38102-38-4 (bicyclo3.1.1heptan-2-amine)
bicyclo3.1.1heptan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 38102-38-4
- AKOS006365316
- SCHEMBL10654503
- EN300-1699897
- Bicyclo[3.1.1]heptan-2-amine
- bicyclo3.1.1heptan-2-amine
-
- Inchi: 1S/C7H13N/c8-7-2-1-5-3-6(7)4-5/h5-7H,1-4,8H2
- InChI Key: OROSNZQWEOBCRD-UHFFFAOYSA-N
- SMILES: NC1CCC2CC1C2
Computed Properties
- Exact Mass: 111.104799419g/mol
- Monoisotopic Mass: 111.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 94.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 0.985±0.06 g/cm3(Predicted)
- Boiling Point: 160.6±8.0 °C(Predicted)
- pka: 10.79±0.20(Predicted)
bicyclo3.1.1heptan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1699897-0.05g |
bicyclo[3.1.1]heptan-2-amine |
38102-38-4 | 0.05g |
$2545.0 | 2023-09-20 | ||
| Enamine | EN300-1699897-0.1g |
bicyclo[3.1.1]heptan-2-amine |
38102-38-4 | 0.1g |
$2668.0 | 2023-09-20 | ||
| Enamine | EN300-1699897-0.25g |
bicyclo[3.1.1]heptan-2-amine |
38102-38-4 | 0.25g |
$2789.0 | 2023-09-20 | ||
| Enamine | EN300-1699897-0.5g |
bicyclo[3.1.1]heptan-2-amine |
38102-38-4 | 0.5g |
$2910.0 | 2023-09-20 | ||
| Enamine | EN300-1699897-1.0g |
bicyclo[3.1.1]heptan-2-amine |
38102-38-4 | 1g |
$3031.0 | 2023-05-27 | ||
| Enamine | EN300-1699897-2.5g |
bicyclo[3.1.1]heptan-2-amine |
38102-38-4 | 2.5g |
$5940.0 | 2023-09-20 | ||
| Enamine | EN300-1699897-5.0g |
bicyclo[3.1.1]heptan-2-amine |
38102-38-4 | 5g |
$8790.0 | 2023-05-27 | ||
| Enamine | EN300-1699897-10.0g |
bicyclo[3.1.1]heptan-2-amine |
38102-38-4 | 10g |
$13032.0 | 2023-05-27 | ||
| Enamine | EN300-1699897-1g |
bicyclo[3.1.1]heptan-2-amine |
38102-38-4 | 1g |
$3031.0 | 2023-09-20 | ||
| Enamine | EN300-1699897-5g |
bicyclo[3.1.1]heptan-2-amine |
38102-38-4 | 5g |
$8790.0 | 2023-09-20 |
bicyclo3.1.1heptan-2-amine Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on bicyclo3.1.1heptan-2-amine
Introduction to Bicyclo3.1.1heptan-2-amine (CAS No. 38102-38-4)
Bicyclo3.1.1heptan-2-amine, a compound with the chemical formula C₇H₁₁NO, is a significant molecule in the field of organic chemistry and pharmaceutical research. This bicyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound's molecular structure, featuring a fused three-membered ring system, makes it a versatile scaffold for synthesizing various bioactive molecules.
The CAS number 38102-38-4 is a unique identifier for this chemical substance, ensuring precise identification and classification in scientific literature and databases. This numbering system is crucial for researchers to reference and verify the compound accurately, facilitating seamless communication across global scientific communities.
Bicyclo3.1.1heptan-2-amine belongs to the class of nitrogen-containing heterocycles, which are widely recognized for their role in medicinal chemistry. The presence of an amine functional group (–NH₂) in its structure contributes to its reactivity and potential biological activity. This feature makes it an attractive candidate for further exploration in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic properties of Bicyclo3.1.1heptan-2-amine with greater accuracy. These studies suggest that the compound exhibits favorable solubility and metabolic stability, which are critical factors for its potential use in pharmaceutical formulations. Additionally, its ability to interact with biological targets such as enzymes and receptors has been highlighted in several preliminary studies.
The synthesis of Bicyclo3.1.1heptan-2-amine involves multi-step organic reactions, often requiring specialized catalysts and reaction conditions to achieve high yields and purity. Researchers have reported various synthetic pathways, including ring-closure reactions and nucleophilic substitutions, which highlight the compound's synthetic flexibility. These methodologies are continuously being refined to improve efficiency and scalability, making Bicyclo3.1.1heptan-2-amine more accessible for industrial applications.
In the realm of drug discovery, Bicyclo3.1.1heptan-2-amine has been investigated for its potential role as an intermediate in the synthesis of more complex molecules. Its structural motif is reminiscent of several known bioactive compounds, suggesting that derivatives of this scaffold may exhibit similar pharmacological effects. For instance, analogs with modified functional groups have shown promise in preclinical studies as modulators of neurotransmitter systems.
The growing interest in Bicyclo3.1.1heptan-2-amine is also driven by its role in exploring new chemical space for drug development. The unique three-membered ring system provides a distinct structural framework that can be modified to target specific biological pathways without overlap with existing therapeutic agents. This approach is particularly valuable in addressing drug resistance and finding novel treatments for multifaceted diseases.
From a chemical biology perspective, Bicyclo3.1.1heptan-2-amine serves as a valuable tool for understanding enzyme mechanisms and ligand-receptor interactions. Its amine group allows for selective binding to various biological targets, making it a useful probe in biochemical assays. Such studies contribute to our fundamental understanding of disease mechanisms and inform the design of more effective drugs.
The future prospects of Bicyclo3.1.1heptan-2-amine are promising, with ongoing research focusing on expanding its chemical library through innovative synthetic strategies. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the discovery of novel derivatives with enhanced therapeutic potential. As computational methods continue to evolve, virtual screening techniques will play a pivotal role in identifying promising candidates for experimental validation.
In conclusion, Bicyclo3.1.1heptan-2-amine (CAS No. 38102-38-4) is a structurally intriguing compound with significant implications in pharmaceutical research and drug development。 Its unique properties make it a valuable scaffold for synthesizing bioactive molecules, while its amenability to structural modifications offers endless possibilities for innovation。 As scientific understanding advances, this compound will undoubtedly continue to play a crucial role in shaping the future of medicinal chemistry。
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